An In-depth Technical Guide to 9H-Carbazole-3,6-diamine: Molecular Structure, Synthesis, and Properties
An In-depth Technical Guide to 9H-Carbazole-3,6-diamine: Molecular Structure, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9H-Carbazole-3,6-diamine, a significant heterocyclic compound. Due to its unique electronic structure, the carbazole core is a privileged scaffold in materials science and medicinal chemistry. This document details the molecule's structure, physicochemical properties, a robust synthesis protocol, and its known biological and material applications, serving as a critical resource for professionals in drug discovery and organic electronics.
Molecular Structure and Identification
9H-Carbazole-3,6-diamine is an aromatic amine built on a tricyclic 9H-carbazole core. The carbazole structure consists of two benzene rings fused to a central five-membered nitrogen-containing ring. The key feature of this molecule is the presence of two amine (-NH₂) groups at the 3 and 6 positions, which act as strong electron-donating groups, significantly influencing the molecule's electronic properties, reactivity, and potential as a building block.
The molecular structure and key identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 9H-carbazole-3,6-diamine |
| CAS Number | 86-71-5 |
| Molecular Formula | C₁₂H₁₁N₃ |
| Molecular Weight | 197.24 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1N)C3=C(N2)C=CC(=C3)N |
| InChI Key | YCZUWQOJQGCZKG-UHFFFAOYSA-N |
Physicochemical and Electronic Properties
9H-Carbazole-3,6-diamine is a white crystalline solid at room temperature. It is generally insoluble in water but shows solubility in organic solvents such as ethanol and dichloromethane.[1] The amine functional groups make it a basic compound capable of forming salts with acids.[1] Its properties make it a valuable intermediate for the synthesis of dyes and functional materials.
A summary of its physical and electronic properties is presented below.
| Property | Value | Source |
| Physical Form | White Crystalline Solid | [1] |
| Melting Point | 276-279 °C | ChemBK |
| Boiling Point | 526.9 ± 30.0 °C (Predicted) | ChemBK |
| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [1] |
| HOMO Energy Level | ~ -5.32 eV (Calculated) | S749311 |
Synthesis and Characterization
The most established route for synthesizing 9H-Carbazole-3,6-diamine is a two-step process starting from the commercially available 9H-Carbazole. This involves a nitration reaction to form a dinitro intermediate, followed by a reduction of the nitro groups to the desired diamine.[2]
Step 1: Synthesis of 3,6-Dinitro-9H-carbazole (Intermediate)
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Reaction Setup : In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 10.0 g of 9H-Carbazole to 100 mL of concentrated sulfuric acid. Stir the mixture at 0-5 °C until all the solid has dissolved.
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Nitration : Prepare a nitrating mixture by slowly adding 8.0 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
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Addition : Add the nitrating mixture dropwise to the carbazole solution over 1-2 hours, ensuring the reaction temperature is maintained below 10 °C.
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Reaction : After the addition is complete, allow the mixture to stir at room temperature for an additional 4-6 hours.
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Work-up : Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The yellow precipitate of 3,6-Dinitro-9H-carbazole will form.
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Purification : Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Dry the product under vacuum.
Step 2: Synthesis of 9H-Carbazole-3,6-diamine (Final Product)
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Reaction Setup : To a round-bottom flask containing the dried 3,6-Dinitro-9H-carbazole from Step 1, add 200 mL of ethanol.
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Reduction : Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 5 equivalents) in concentrated hydrochloric acid. Add this solution to the stirred suspension of the dinitro compound.
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Reflux : Heat the mixture to reflux and maintain for 3-4 hours. The yellow suspension should gradually dissolve to form a clear solution.
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Work-up : Cool the reaction mixture to room temperature and then pour it into a beaker containing a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10), which will precipitate the tin salts.
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Extraction : Extract the product from the aqueous mixture with ethyl acetate (3 x 150 mL).
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Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 9H-Carbazole-3,6-diamine as a crystalline solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy The introduction of two electron-donating amino groups at the C3 and C6 positions will cause a significant upfield shift (to lower ppm values) for the aromatic protons and carbons, particularly those ortho and para to the substitution sites, compared to the unsubstituted carbazole.
| Predicted ¹H NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~10.0 (s, 1H) | N-H (Carbazole) |
| ~7.5 (d, 2H) | H-4, H-5 |
| ~7.0 (d, 2H) | H-1, H-8 |
| ~6.7 (dd, 2H) | H-2, H-7 |
| ~5.0 (br s, 4H) | NH₂ (Amino) |
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-3, C-6 |
| ~138.0 | C-4a, C-4b |
| ~120.0 | C-9a, C-8a |
| ~115.0 - 118.0 | C-1, C-4, C-5, C-8 |
| ~105.0 | C-2, C-7 |
Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic peaks for the amine and aromatic functionalities.
| Expected IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3500 | N-H stretching (symmetric and asymmetric) of NH₂ groups |
| 3200 - 3400 | N-H stretching of the carbazole ring |
| 3000 - 3100 | Aromatic C-H stretching |
| 1600 - 1650 | N-H scissoring (bending) |
| 1450 - 1600 | Aromatic C=C stretching |
Applications and Biological Relevance
4.1 Materials Science Due to its electron-donating amine groups and conjugated π-system, 9H-Carbazole-3,6-diamine is an effective hole-transport material (HTM). It is investigated for use in organic electronic devices, including:
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Organic Light-Emitting Diodes (OLEDs)
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Organic Solar Cells (OSCs)
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Organic Field-Effect Transistors (FETs)
4.2 Medicinal Chemistry and Drug Development The carbazole scaffold is a key component in many biologically active compounds. While 9H-Carbazole-3,6-diamine itself is primarily a synthetic intermediate, its derivatives have shown significant therapeutic potential.[2]
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Anticancer Activity : Carbazole derivatives are known to exhibit anticancer effects through mechanisms such as the inhibition of topoisomerase II, intercalation into DNA, and the induction of apoptosis.[3]
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Antimicrobial Properties : The compound has been shown to possess activity against various bacterial strains.[2]
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Neuroprotective Effects : Research suggests that certain derivatives may offer neuroprotective benefits, with potential applications in treating neurodegenerative diseases.[2]
Conclusion
9H-Carbazole-3,6-diamine is a fundamentally important molecule with a rich chemical profile. Its symmetrical diamino-substituted carbazole core provides unique electronic properties that are highly valuable in the fields of organic electronics and medicinal chemistry. The synthetic route via nitration and subsequent reduction of 9H-carbazole is a reliable method for its preparation on a laboratory scale. This guide provides the foundational technical data required for researchers to effectively synthesize, characterize, and utilize this versatile compound in the development of novel materials and therapeutic agents.



